[3-Chloro-2-(propan-2-yloxy)phenyl]methanol
Overview
Description
[3-Chloro-2-(propan-2-yloxy)phenyl]methanol is an organic compound with the molecular formula C10H13ClO2 and a molecular weight of 200.66 g/mol It is a derivative of benzenemethanol, featuring a chloro group and a propan-2-yloxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-2-(propan-2-yloxy)phenyl]methanol typically involves the reaction of 3-chlorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the propan-2-yloxy group on the phenyl ring. The intermediate product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-2-(propan-2-yloxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 3-chloro-2-(propan-2-yloxy)benzaldehyde or 3-chloro-2-(propan-2-yloxy)acetophenone.
Reduction: Formation of 3-chloro-2-(propan-2-yloxy)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-Chloro-2-(propan-2-yloxy)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-Chloro-2-(propan-2-yloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[3-Chloro-2-(methoxy)phenyl]methanol: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
[3-Bromo-2-(propan-2-yloxy)phenyl]methanol: Similar structure but with a bromo group instead of a chloro group.
[3-Chloro-2-(ethoxy)phenyl]methanol: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
[3-Chloro-2-(propan-2-yloxy)phenyl]methanol is unique due to the presence of both the chloro and propan-2-yloxy groups, which confer distinct chemical properties and reactivity. These functional groups influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-chloro-2-propan-2-yloxyphenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-5,7,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYOWBLSCUEEMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Cl)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.